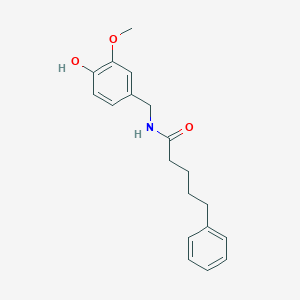
Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, also known as BHMM, is a chemical compound that has been extensively studied in scientific research. BHMM is a derivative of pentanamide and contains a phenyl ring with a hydroxy and methoxy group attached to it. This compound has been synthesized and studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- is not fully understood, but it is thought to work by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has also been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemische Und Physiologische Effekte
Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized and purified using standard techniques, making it readily available for use in research. However, Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-. One potential avenue of research is to investigate its potential use as a chemopreventive agent in humans. Additionally, more research is needed to fully understand the mechanism of action of Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- and its potential side effects. Finally, Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- could be further modified to improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesemethoden
Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- can be synthesized using various methods, including the reaction of pentanamide with 4-hydroxy-3-methoxybenzyl chloride in the presence of a base. The reaction yields Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- as a white crystalline solid with a high melting point. The purity of the compound can be confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has also been studied for its potential use as a chemopreventive agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
105026-92-4 |
|---|---|
Produktname |
Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- |
Molekularformel |
C19H23NO3 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-5-phenylpentanamide |
InChI |
InChI=1S/C19H23NO3/c1-23-18-13-16(11-12-17(18)21)14-20-19(22)10-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,11-13,21H,5-6,9-10,14H2,1H3,(H,20,22) |
InChI-Schlüssel |
JKOZLXNERUIICC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCC2=CC=CC=C2)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCC2=CC=CC=C2)O |
Andere CAS-Nummern |
105026-92-4 |
Synonyme |
N-VANILLYL-5-PHENYLBUTYRAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)
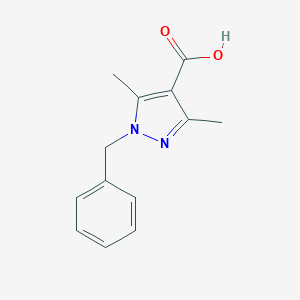
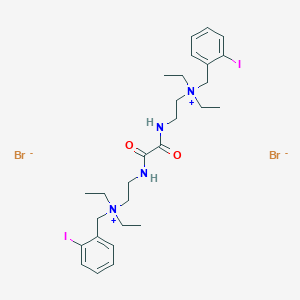
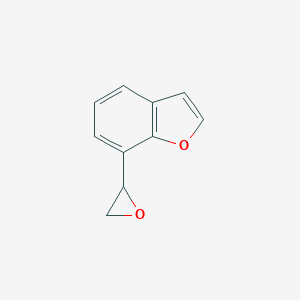
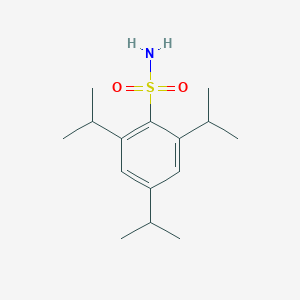
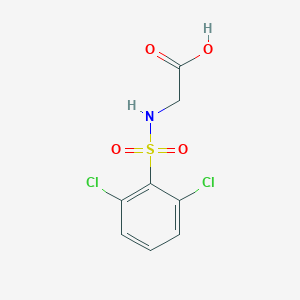
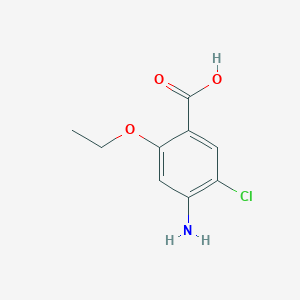
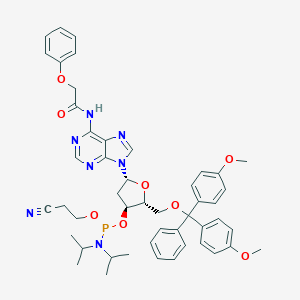
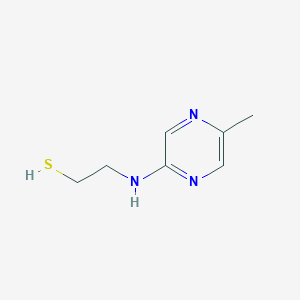
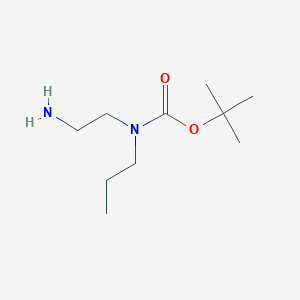
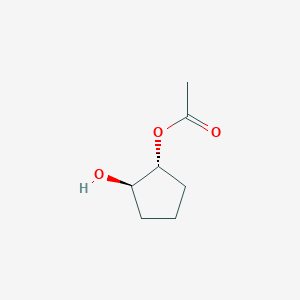
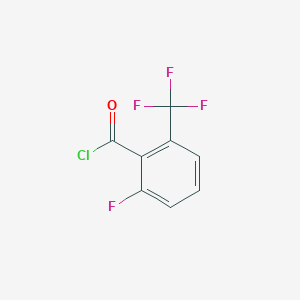
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)
